4,5-Diphenyl-2-oxazolenonanoic acid
Description
4,5-Diphenyl-2-oxazolenonanoic acid (referred to here as compound 2) is a synthetic nonprostanoid prostacyclin (PGI₂) mimetic first synthesized in the early 1990s . Its primary biological activity involves inhibiting ADP-induced platelet aggregation in human blood, with an IC₅₀ of 2.5 µM . The compound acts by competitively displacing radiolabeled iloprost ([³H]iloprost) from human platelet membranes, confirming its role as a prostacyclin receptor (IP receptor) agonist . Structurally, it features a central oxazole ring substituted with phenyl groups at positions 4 and 5, coupled with a nonanoic acid side chain at position 2. This design simplifies the complex prostanoid structure while retaining key pharmacophoric elements for receptor binding .
Properties
CAS No. |
136451-54-2 |
|---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
9-(4,5-diphenyl-1,3-oxazol-2-yl)nonanoic acid |
InChI |
InChI=1S/C24H27NO3/c26-22(27)18-12-4-2-1-3-11-17-21-25-23(19-13-7-5-8-14-19)24(28-21)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,26,27) |
InChI Key |
KIPBLPMQCQBXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCCCCCCCC(=O)O)C3=CC=CC=C3 |
Other CAS No. |
136451-54-2 |
Synonyms |
4,5-diphenyl-2-oxazolenonanoic acid 4,5-DONA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
2-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethyl]phenoxy]acetic Acid (Compound 3)
- Structure: Shares the 4,5-diphenyloxazole core but replaces the nonanoic acid side chain with a phenoxyacetic acid group .
- Activity : Inhibits ADP-induced platelet aggregation with an IC₅₀ of 1.2 µM, demonstrating enhanced potency compared to compound 2 (IC₅₀ = 2.5 µM) .
- SAR Insight: The (m-ethylphenoxy)acetic acid side chain improves receptor binding affinity and metabolic stability compared to alkanoic acid derivatives .
Bis-4-Methyl Derivative (Compound 9j)
- Structure : Introduces methyl substituents at the para positions of both phenyl rings in compound 3 .
- Activity : IC₅₀ = 0.34 µM, representing a 3.5-fold increase in potency over compound 3 .
- SAR Insight : Para-substitution on phenyl rings enhances steric and electronic complementarity with the IP receptor’s hydrophobic pocket .
Thiophene and Cyclohexyl Derivatives
Heterocycle Replacements
Pyrazole and Imidazole Analogues
- Structure : Substitution of the oxazole core with pyrazole or imidazole rings .
- Activity : Moderate activity (IC₅₀ = 1–5 µM), but lower than oxazole derivatives .
- SAR Insight : The oxazole ring’s planar geometry and electronic properties are critical for optimal receptor interaction .
Diphenylmethyl Isosteres
Key Data Tables
Table 1: Comparative Platelet Aggregation Inhibition
Mechanistic and Pharmacological Insights
- Receptor Specificity: Compound 2 and its derivatives selectively target the IP receptor, avoiding off-target effects on other prostanoid receptors (e.g., EP₃, TP) .
- Metabolic Stability: The phenoxyacetic acid side chain in compound 3 reduces susceptibility to β-oxidation compared to nonanoic acid, improving bioavailability .
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